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molecular formula C3H8ClNO B019296 Aminoacetone hydrochloride CAS No. 7737-17-9

Aminoacetone hydrochloride

Cat. No. B019296
M. Wt: 109.55 g/mol
InChI Key: RUCLDQBBIJKQHO-UHFFFAOYSA-N
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Patent
US05324837

Procedure details

Aminoacetone hydrochloride (13.29 g, 121 mmol) was slurried in 200 mL of dichloromethane and stirred vigorously as 22 mL (146 mmol) of trifluroacetic acid was added. The mixture was heated to reflux with stirring for about I hr at which time the evolution of gas had ceased. The resulting mixture was concentrated by evaporation at 60° C. and the residue was dissolved in 200 mL of ether. Solid sodium bicarbonate was cautiously added with stirring until foaming ceased. The resulting slurry was filtered through a 2×5 cm silica gel plug and the plug was eluted with an additional 100 mL of ether. The combined filtrates were concentrated by evaporation at temperatures up to 60° C. The residue was kugelrohr distilled at a pot temperature of 100°-110° C. and a pressure of 18 torr (2.4 kPa) to obtain 9.7 g (47 percent of theory) of the title compound as a waxy white solid. An analytical sample prepared by recrystallization from pentane was a white solid melting at 71°-73° C.
Name
Aminoacetone hydrochloride
Quantity
13.29 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4](=[O:6])[CH3:5].[F:7][C:8]([F:13])([F:12])[C:9](O)=[O:10]>ClCCl>[F:7][C:8]([F:13])([F:12])[C:9]([NH:2][CH2:3][C:4](=[O:6])[CH3:5])=[O:10] |f:0.1|

Inputs

Step One
Name
Aminoacetone hydrochloride
Quantity
13.29 g
Type
reactant
Smiles
Cl.NCC(C)=O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for about I hr at which time the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated by evaporation at 60° C.
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 mL of ether
ADDITION
Type
ADDITION
Details
Solid sodium bicarbonate was cautiously added
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through a 2×5 cm silica gel plug
WASH
Type
WASH
Details
the plug was eluted with an additional 100 mL of ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated by evaporation at temperatures up to 60° C
DISTILLATION
Type
DISTILLATION
Details
The residue was kugelrohr distilled at a pot temperature of 100°-110° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NCC(C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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